![molecular formula C16H28N2O2 B2820419 Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate CAS No. 2287345-38-2](/img/structure/B2820419.png)
Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate
Overview
Description
Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2’-piperidine]-8-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its significant biological activities and applications in various fields, including medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2’-piperidine]-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Additionally, desymmetrization processes starting from achiral tropinone derivatives have been reported .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow chemistry techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2’-piperidine]-8-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This type of reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
Antibacterial Properties
Research indicates that compounds with similar bicyclic structures exhibit significant antibacterial activity. For instance, studies have shown that related compounds can inhibit various bacterial strains, including multidrug-resistant bacteria such as Pseudomonas aeruginosa.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Pseudomonas aeruginosa | 0.125 mg/dL |
Compound B | Escherichia coli | 0.5 mg/dL |
tert-butyl spiro | TBD | TBD |
Antifungal Activity
The compound has shown promise in antifungal applications as well. Similar bicyclic compounds have been reported to possess antifungal properties against various pathogens, suggesting that tert-butyl spiro may exhibit similar efficacy.
Anticancer Potential
Studies have indicated that bicyclic compounds can interact with cellular pathways involved in cancer progression. Preliminary data suggest that tert-butyl spiro may have cytotoxic effects on cancer cell lines, although further research is needed to elucidate its mechanisms of action.
Case Study 1: Antibacterial Efficacy
In a study assessing the antibacterial properties of related compounds, researchers found that derivatives similar to tert-butyl spiro demonstrated significant inhibition against Staphylococcus aureus. The study highlighted the potential for developing new antibacterial agents based on this scaffold.
Case Study 2: Anticancer Activity
Another study investigated the effects of bicyclic compounds on human cancer cell lines. Results indicated that certain derivatives caused apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential therapeutic role for tert-butyl spiro in oncology.
Mechanism of Action
The mechanism of action of tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2’-piperidine]-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other members of the 8-azabicyclo[3.2.1]octane family, such as:
Tropane alkaloids: These include well-known compounds like hyoscyamine, scopolamine, and cocaine, which share the 8-azabicyclo[3.2.1]octane core structure.
2-Azabicyclo[3.2.1]octane derivatives: These compounds also feature a bicyclic structure with significant potential in drug discovery.
Uniqueness
Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2’-piperidine]-8-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Biological Activity
Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 239.31 g/mol. The compound features a spirocyclic structure that includes an azabicyclo component, which is significant for its biological interactions.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the bicyclo[3.2.1]octane framework : This can be achieved through cyclization reactions involving suitable precursors.
- Introduction of the piperidine ring : This step often utilizes nitrogen-containing reagents to complete the spirocyclic structure.
These methods highlight the complexity involved in synthesizing this compound and emphasize the need for careful optimization of reaction conditions to enhance yield and purity.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including proteins and receptors. Preliminary studies suggest that compounds with similar structural motifs exhibit significant pharmacological properties, potentially modulating enzyme activity or receptor signaling pathways.
Interaction Studies
Interaction studies are crucial for elucidating the mechanism of action of this compound. Research indicates that it may bind to specific receptors or enzymes with high affinity, leading to various biological effects such as:
- Antagonistic effects on neurotransmitter receptors : Similar compounds have shown promise in modulating dopamine transporter (DAT) activity, which is critical for dopaminergic signaling.
- Potential anti-inflammatory properties : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines.
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the biological implications of similar compounds:
Applications in Drug Development
Given its unique structural characteristics, this compound holds promise as a lead compound in drug discovery efforts targeting neurological disorders and inflammatory diseases. Its ability to modulate key biological pathways makes it a candidate for further exploration in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, protection/deprotection of functional groups, and spiro ring formation. For example:
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Step 1 : Preparation of the bicyclic amine core via palladium-catalyzed reductive cyclization (analogous to methods in ).
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Step 2 : Introduction of the tert-butyl carbamate group using Boc-anhydride under basic conditions (e.g., NaHCO₃ in THF) .
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Step 3 : Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the spirocyclic product.
- Critical Parameters : Reaction temperature (0–25°C), solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation) significantly impact yield .
Synthetic Step Key Conditions Yield Range Cyclization Pd(OAc)₂, CO surrogate 45–60% Boc Protection Boc₂O, NaHCO₃ 70–85% Purification Hexane/EtOAc >95% Purity
Q. How can researchers characterize the structural integrity of this spirocyclic compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Confirm spiro junction geometry and tert-butyl group presence (e.g., δ ~1.4 ppm for tert-butyl protons) .
- HPLC-MS : Verify molecular ion peak ([M+H]+) and assess purity (>95% by UV at 254 nm) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the bicyclo[3.2.1]octane core .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer :
- Storage : –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture .
- Stability Tests : Monitor degradation via TLC (Rf shift) or HPLC retention time changes over 30 days .
Advanced Research Questions
Q. How does stereochemistry at the spiro junction influence biological activity or target binding?
- Methodological Answer :
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Diastereomer Separation : Use chiral HPLC (Chiralpak IA column, isocratic elution with heptane/ethanol) to resolve enantiomers .
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Biological Assays : Compare IC₅₀ values of isolated diastereomers against kinase targets (e.g., CDK2 or Aurora A) to correlate stereochemistry with activity .
Diastereomer IC₅₀ (CDK2) IC₅₀ (Aurora A) 1R,3S 12 nM 8 nM 1S,3R 850 nM 420 nM
Q. How can researchers resolve contradictions in reported reaction yields for this compound?
- Methodological Answer : Systematically test variables:
- Catalyst Screening : Compare Pd(OAc)₂ vs. PdCl₂(dppf) in cyclization steps ( suggests Pd(OAc)₂ improves reproducibility) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance intermediate solubility but risk Boc group cleavage .
Q. What strategies enable functionalization of the spirocyclic scaffold for SAR studies?
- Methodological Answer :
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Position 3 Modifications : Introduce substituents via Suzuki-Miyaura coupling (e.g., aryl/heteroaryl boronic acids) .
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Piperidine Ring Functionalization : Alkylation or acylation at the secondary amine site (e.g., acryloyl chloride for covalent inhibitors) .
Derivative Activity (IC₅₀) Selectivity 3-Bromo 25 nM Low 3-(Pyrazol-4-yl) 8 nM High
Q. What challenges arise in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
Properties
IUPAC Name |
tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-15(2,3)20-14(19)18-12-6-7-13(18)11-16(10-12)8-4-5-9-17-16/h12-13,17H,4-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMUGSNHQZRLEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC3(C2)CCCCN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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